The synthesis of trimetozine involves several key steps:
Trimetozine has a complex molecular structure characterized by multiple functional groups. Its structural representation can be described using the following data:
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2
This structure includes methoxy groups that enhance its lipophilicity, which may contribute to its pharmacological effects .
Trimetozine can undergo several types of chemical reactions:
These reactions are essential for modifying trimetozine for various applications in medicinal chemistry.
Trimetozine exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various pharmaceutical formulations and applications .
Trimetozine has several applications in scientific research:
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: